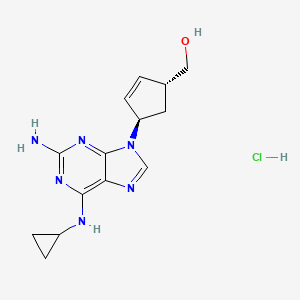
Chlorhydrate de trans-Abacavir
Vue d'ensemble
Description
trans-Abacavir Hydrochloride: is the trans-isomer of Abacavir, a nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of HIV/AIDS. This compound works by blocking the HIV reverse transcriptase enzyme, which is crucial for the replication of the virus .
Applications De Recherche Scientifique
Chemistry: trans-Abacavir Hydrochloride is used as a reference compound in the development of new nucleoside reverse transcriptase inhibitors. It is also used in studies related to the synthesis and characterization of antiviral agents .
Biology: In biological research, trans-Abacavir Hydrochloride is used to study the mechanisms of HIV replication and the effects of reverse transcriptase inhibitors on viral replication .
Medicine: In medicine, trans-Abacavir Hydrochloride is used in the treatment of HIV/AIDS. It is often used in combination with other antiretroviral agents to enhance its efficacy and reduce the risk of resistance .
Industry: In the pharmaceutical industry, trans-Abacavir Hydrochloride is used in the formulation of antiretroviral drugs. It is also used in quality control processes to ensure the purity and potency of the final products .
Mécanisme D'action
Target of Action
trans-Abacavir Hydrochloride, also known as DTXSID10746902, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, and by inhibiting it, trans-Abacavir Hydrochloride can slow down or prevent the progression of HIV infection .
Mode of Action
trans-Abacavir Hydrochloride interacts with its target, the HIV-1 reverse transcriptase enzyme, by mimicking the natural substrate of the enzyme . Once inside the cell, trans-Abacavir Hydrochloride is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of the HIV-1 reverse transcriptase .
Biochemical Pathways
The primary biochemical pathway affected by trans-Abacavir Hydrochloride is the reverse transcription process of the HIV virus . By inhibiting the reverse transcriptase enzyme, trans-Abacavir Hydrochloride prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus . This results in a decrease in viral load and an improvement in immune function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans-Abacavir Hydrochloride are as follows:
- trans-Abacavir Hydrochloride is well absorbed with a bioavailability of 83% . It is distributed throughout the body and can cross the blood-brain barrier . It is primarily metabolized by the liver through alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . It is excreted through the kidneys and feces .
These properties impact the bioavailability of trans-Abacavir Hydrochloride and its effectiveness in treating HIV infection.
Result of Action
The molecular effect of trans-Abacavir Hydrochloride is the inhibition of the HIV-1 reverse transcriptase enzyme, which results in the prevention of viral replication . On a cellular level, this leads to a reduction in the viral load and an improvement in immune function . In some cases, trans-Abacavir Hydrochloride can also induce a hypersensitivity reaction, which is strongly linked to the presence of the HLA-B*57:01 allele .
Action Environment
The action, efficacy, and stability of trans-Abacavir Hydrochloride can be influenced by various environmental factors. For instance, genetic factors such as the presence of the HLA-B*57:01 allele can influence the individual’s response to the drug . Furthermore, the drug’s effectiveness can be affected by the presence of other medications, as part of highly active antiretroviral therapy (HAART) regimens . It’s also worth noting that trans-Abacavir Hydrochloride is primarily metabolized by ADH and UGT enzymes, so any factors that affect these enzymes could potentially influence the drug’s action .
Analyse Biochimique
Biochemical Properties
trans-Abacavir Hydrochloride: interacts with the enzyme HIV-1 reverse transcriptase, an essential enzyme in the life cycle of the HIV virus . By inhibiting this enzyme, trans-Abacavir Hydrochloride prevents the virus from replicating within the host cell .
Cellular Effects
trans-Abacavir Hydrochloride: has a profound impact on cells infected with HIV. It inhibits the replication of the virus, thereby reducing the viral load within the cell . This can lead to improvements in the overall health and immune function of individuals living with HIV .
Molecular Mechanism
The molecular mechanism of action of trans-Abacavir Hydrochloride involves its incorporation into the viral DNA by the HIV-1 reverse transcriptase enzyme . Once incorporated, it causes premature termination of the DNA strand, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Abacavir Hydrochloride have been observed to be stable over time
Metabolic Pathways
trans-Abacavir Hydrochloride: is metabolized in the liver, and its metabolism involves several enzymes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-Abacavir Hydrochloride involves the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropylamine. The process includes several steps such as protection/deprotection sequences and cyclization reactions. The key intermediate compound is obtained through the displacement of a chlorine atom with cyclopropylamine .
Industrial Production Methods: Industrial production of trans-Abacavir Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reagents and conditions to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Abacavir Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
Abacavir: The parent compound of trans-Abacavir Hydrochloride, used in the treatment of HIV/AIDS.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination with Abacavir.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
Uniqueness: trans-Abacavir Hydrochloride is unique due to its specific isomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Abacavir. This uniqueness can influence its efficacy and safety profile in the treatment of HIV/AIDS .
Propriétés
IUPAC Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOPHSMRJNHHG-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746902 | |
| Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267668-71-3 | |
| Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
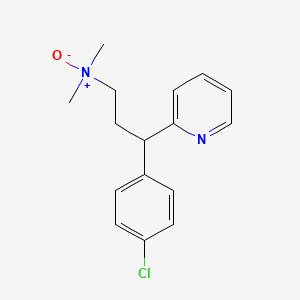
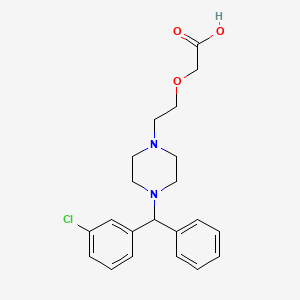

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
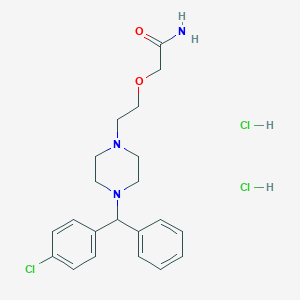
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

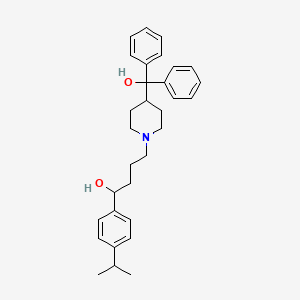
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
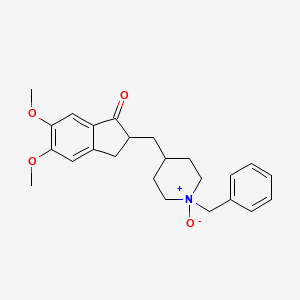
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)

